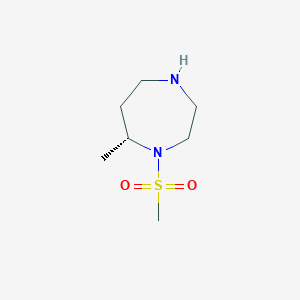
(R)-7-Methyl-1-(methylsulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is a chiral compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-diazepane and methylsulfonyl chloride.
Chiral Resolution: The chiral center at the 7-position is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries to ensure the desired ®-enantiomer is obtained.
Methylation: The methyl group is introduced at the 7-position using a methylating agent such as methyl iodide under basic conditions.
Sulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane would involve optimizing the above synthetic route for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be carried out on a larger scale without compromising yield or purity.
Purification: Implementing efficient purification techniques such as crystallization or chromatography to obtain the pure ®-enantiomer.
Quality Control: Establishing stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the study of metalloproteins and other biologically relevant systems.
Medicine
In medicinal chemistry, ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound without the methyl and methylsulfonyl substituents.
7-Methyl-1,4-diazepane: Lacks the methylsulfonyl group.
1-(Methylsulfonyl)-1,4-diazepane: Lacks the methyl group at the 7-position.
Uniqueness
®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is unique due to the presence of both the methyl and methylsulfonyl groups, which impart distinct chemical and physical properties. The chiral center at the 7-position adds another layer of complexity, making it valuable for applications requiring enantiomerically pure compounds.
This detailed overview provides a comprehensive understanding of ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
(7R)-7-methyl-1-methylsulfonyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2O2S/c1-7-3-4-8-5-6-9(7)12(2,10)11/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
ZQLQBNFDFAKAPG-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCNCCN1S(=O)(=O)C |
Canonical SMILES |
CC1CCNCCN1S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















